N-(2-Oxo-3-bornyl)sarcosine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-3-bornyl)sarcosine hydrochloride typically involves the reaction of sarcosine with a suitable bornyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-3-bornyl)sarcosine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(2-Oxo-3-bornyl)sarcosine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.
Mechanism of Action
The mechanism of action of N-(2-Oxo-3-bornyl)sarcosine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Oxo-3-bornyl)sarcosine hydrochloride include:
Dimethylglycine: Another derivative of glycine with two methyl groups.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique structure allows it to interact with specific molecular targets and participate in reactions that similar compounds may not .
Properties
CAS No. |
93309-91-2 |
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Molecular Formula |
C13H22ClNO3 |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
2-[methyl-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-12(2)8-5-6-13(12,3)11(17)10(8)14(4)7-9(15)16;/h8,10H,5-7H2,1-4H3,(H,15,16);1H |
InChI Key |
VBKFYVJMPPLNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2N(C)CC(=O)O)C)C.Cl |
Origin of Product |
United States |
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